molecular formula C24H29OPSi B6319249 [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane CAS No. 238403-27-5

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane

Cat. No.: B6319249
CAS No.: 238403-27-5
M. Wt: 392.5 g/mol
InChI Key: OYGCHINHVXAYDG-UHFFFAOYSA-N
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Description

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a tert-butyl-dimethyl-silanyloxy group. The combination of these functional groups imparts distinctive reactivity and stability to the molecule, making it valuable in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane typically involves the following steps:

    Formation of the tert-Butyl-dimethyl-silanyloxy Group: This step involves the reaction of tert-butyl-dimethylsilyl chloride with a phenol derivative to form the tert-butyl-dimethyl-silanyloxy group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Attachment of the Phosphane Group: The next step involves the introduction of the diphenyl-phosphane group to the phenyl ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable phosphane precursor and a phenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphane group, leading to the formation of phosphane oxides.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the phosphane group, potentially converting it to a phosphine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Phosphane Oxides: Formed through oxidation reactions.

    Phosphines: Resulting from reduction reactions.

    Functionalized Phenyl Derivatives: Obtained through substitution reactions.

Scientific Research Applications

[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane: finds applications in various scientific domains:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules, serving as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane exerts its effects is primarily through its ability to coordinate with metal centers. The phosphane group acts as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, enhancing the selectivity and stability of the metal-ligand complex.

Comparison with Similar Compounds

Similar Compounds

    [4-(tert-Butyl-dimethyl-silanyloxy)-benzaldehyde]: Shares the tert-butyl-dimethyl-silanyloxy group but differs in the functional group attached to the phenyl ring.

    [tert-Butyldimethylsilanol]: Contains the tert-butyl-dimethyl-silanyloxy group but lacks the phosphane moiety.

    [tert-Butyldimethylsilane]: Similar in the silane group but does not have the phenyl or phosphane groups.

Uniqueness

  • The presence of both the phosphane and tert-butyl-dimethyl-silanyloxy groups in [4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane imparts unique reactivity and stability, making it distinct from other similar compounds. This dual functionality allows for versatile applications in catalysis and material science.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29OPSi/c1-24(2,3)27(4,5)25-20-16-18-23(19-17-20)26(21-12-8-6-9-13-21)22-14-10-7-11-15-22/h6-19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGCHINHVXAYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29OPSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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